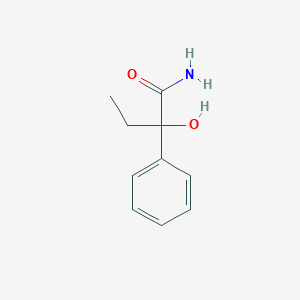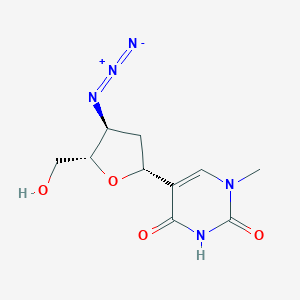
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil, commonly known as AZT, is a nucleoside analogue that was first synthesized in 1964. It has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987, and it remains an important component of antiretroviral therapy today.
Wirkmechanismus
AZT is a nucleoside analogue that is structurally similar to the nucleosides that make up DNA. It is phosphorylated by cellular enzymes to form AZT triphosphate, which is then incorporated into the viral DNA chain by reverse transcriptase. Once incorporated, AZT triphosphate acts as a chain terminator, causing premature termination of the DNA chain and preventing further replication of the virus.
Biochemische Und Physiologische Effekte
AZT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the viral load in HIV-infected patients, increase CD4+ cell counts, and delay the onset of AIDS-related illnesses. However, AZT can also have toxic side effects, particularly at high doses. These side effects can include anemia, neutropenia, and myopathy.
Vorteile Und Einschränkungen Für Laborexperimente
AZT has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized drug with a known mechanism of action. This makes it a useful tool for studying the replication of retroviruses, including HIV. However, AZT can also have toxic side effects, particularly at high doses. This can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on AZT. One area of research is the development of new nucleoside analogues that are more effective and less toxic than AZT. Another area of research is the development of combination therapies that target multiple stages of the viral replication cycle. Finally, there is ongoing research into the long-term effects of AZT on HIV-infected patients, particularly in terms of the development of drug resistance.
Synthesemethoden
AZT can be synthesized in several ways, including chemical synthesis and enzymatic synthesis. The chemical synthesis of AZT involves the reaction of uracil with ribose, followed by the addition of a methyl group and an azido group. The resulting compound is then deprotected to yield AZT. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between uracil and ribose, followed by methylation and azidation.
Wissenschaftliche Forschungsanwendungen
AZT has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. AZT is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.
Eigenschaften
CAS-Nummer |
127517-38-8 |
|---|---|
Produktname |
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil |
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-15-3-5(9(17)12-10(15)18)7-2-6(13-14-11)8(4-16)19-7/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
UTJZDXBVQJNTHL-XLPZGREQSA-N |
Isomerische SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Andere CAS-Nummern |
127517-38-8 |
Synonyme |
1-methyl-5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)uracil 1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil C-AZT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



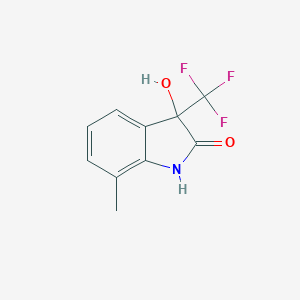
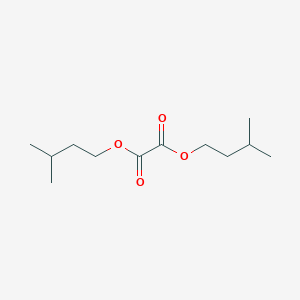
![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)
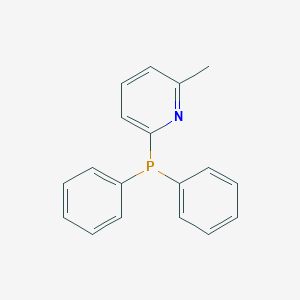

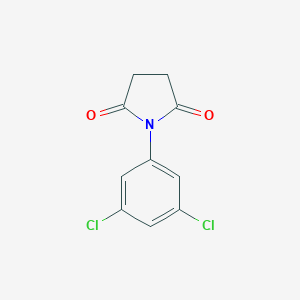
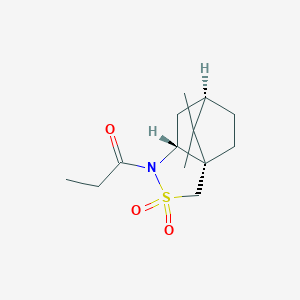
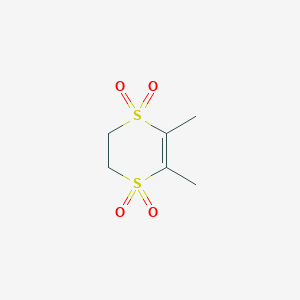
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
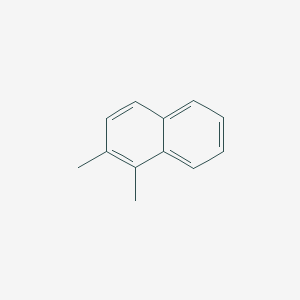
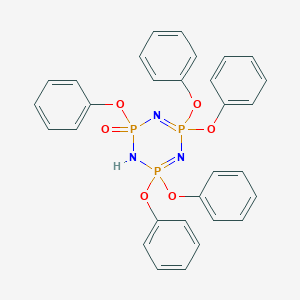
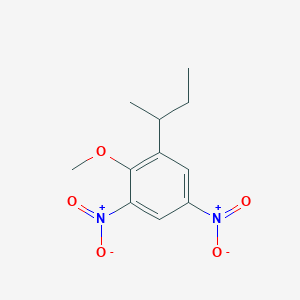
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
